molecular formula C6H4Cl2N2O B6617087 1-(3,6-dichloropyridazin-4-yl)ethan-1-one CAS No. 1393557-96-4

1-(3,6-dichloropyridazin-4-yl)ethan-1-one

Cat. No.: B6617087
CAS No.: 1393557-96-4
M. Wt: 191.01 g/mol
InChI Key: ULSBGXGBXJVHJH-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an ethanone group at position 1. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common synthetic route includes the reaction of 3,6-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3,6-dichloropyridazin-4-yl)ethan-1-one is primarily based on its ability to interact with specific molecular targets. The chlorine atoms and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.

Biological Activity

1-(3,6-Dichloropyridazin-4-yl)ethan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its antimicrobial and anticancer properties, making it a candidate for further research and development in drug discovery.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridazine ring substituted with two chlorine atoms and an ethanone functional group. The synthesis typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. A common method includes the reaction of 3,6-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under reflux conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies show that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes critical for cancer cell survival .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, it was found to significantly reduce cell viability in colorectal cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential utility as a lead compound in developing new anticancer therapies .

Cell Line IC50 (µM) Mechanism
Colorectal Cancer12.5Apoptosis induction via caspases
Breast Cancer15.0Cell cycle arrest
Lung Cancer18.5Inhibition of proliferation

In Vivo Studies

Animal model studies have further supported the anticancer efficacy of the compound. In a mouse model of melanoma, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings highlight its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chlorine substituents and the ethanone group enhance its reactivity and binding affinity to nucleophilic sites on proteins or DNA, which can lead to enzyme inhibition or disruption of crucial cellular functions.

Comparison with Similar Compounds

When compared to similar compounds such as 1-(3,6-dichloropyridazin-4-yl)ethan-1-amine and 1-(3,6-dichloropyridazin-4-yl)ethan-1-ol, this compound shows distinct biological properties due to its unique substitution pattern and functional groups. This specificity may confer enhanced reactivity and selectivity towards certain biological targets.

Compound Key Features Biological Activity
This compoundEthanone group; two Cl substituentsAntimicrobial; anticancer
1-(3,6-Dichloropyridazin-4-yl)ethan-1-amineAmino group instead of ethanoneLimited activity observed
1-(3,6-Dichloropyridazin-4-yl)ethan-1-olHydroxyl group instead of ethanoneDifferent reactivity profile

Properties

IUPAC Name

1-(3,6-dichloropyridazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBGXGBXJVHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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